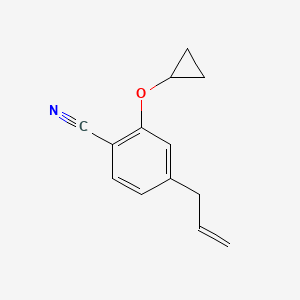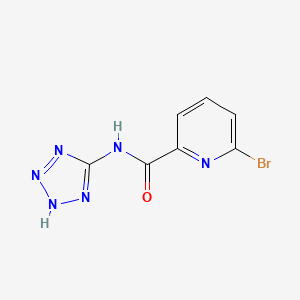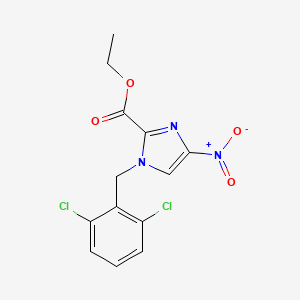
(1S)-2,3-dihydro-1H-indene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2,3-dihydro-1H-indene-1,4-diol is an organic compound that belongs to the class of indanols This compound is characterized by a hydroxyl group attached to the indane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,3-dihydro-1H-indene-1,4-diol can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-1-indanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-hydroxy-1-indanone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2,3-dihydro-1H-indene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding indane derivative using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 4-hydroxy-1-indanone or 4-oxo-2,3-dihydro-1H-inden-1-ol.
Reduction: 2,3-dihydro-1H-indan-1-ol.
Substitution: 4-chloro-2,3-dihydro-1H-inden-1-ol.
Wissenschaftliche Forschungsanwendungen
(1S)-2,3-dihydro-1H-indene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S)-2,3-dihydro-1H-indene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, thereby modulating the activity of the target molecules. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-hydroxy-1-indanone
- 2,3-dihydro-1H-indan-1-ol
- 4-chloro-2,3-dihydro-1H-inden-1-ol
Uniqueness
(1S)-2,3-dihydro-1H-indene-1,4-diol is unique due to its specific stereochemistry and the presence of both hydroxyl and indane ring systems. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
(1S)-2,3-dihydro-1H-indene-1,4-diol |
InChI |
InChI=1S/C9H10O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9-11H,4-5H2/t9-/m0/s1 |
InChI-Schlüssel |
WMHPYZJGUKCADC-VIFPVBQESA-N |
Isomerische SMILES |
C1CC2=C([C@H]1O)C=CC=C2O |
Kanonische SMILES |
C1CC2=C(C1O)C=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl (4-(benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)phenyl)carbamate](/img/structure/B8412632.png)







![1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanol](/img/structure/B8412704.png)


